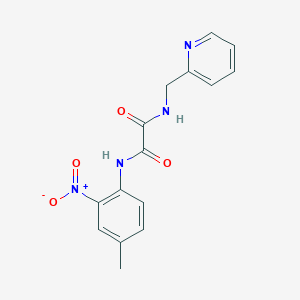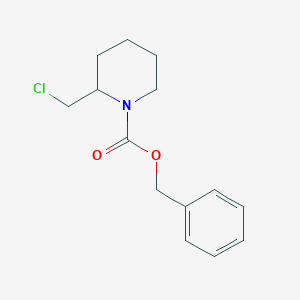
N-(cyanomethyl)-1-(4-methylbenzenesulfonyl)-N-propylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-1-(4-methylbenzenesulfonyl)-N-propylpiperidine-4-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a cyanomethyl group, a 4-methylbenzenesulfonyl group, and a propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-1-(4-methylbenzenesulfonyl)-N-propylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Cyanomethyl Group: This step often involves the reaction of the piperidine derivative with a cyanomethylating agent like cyanomethyl chloride under basic conditions.
N-Propylation: The final step involves the alkylation of the nitrogen atom with a propyl halide, typically under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the cyanomethyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the sulfonyl group or the nitrile group, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Products may include sulfoxides or sulfonic acids.
Reduction: Products may include primary amines or alcohols.
Substitution: Products may include sulfonamides or thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(cyanomethyl)-1-(4-methylbenzenesulfonyl)-N-propylpiperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of sulfonyl-containing molecules with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, the compound’s structure suggests potential pharmacological activities. It could be explored as a lead compound for the development of new drugs, particularly those targeting the central nervous system or metabolic pathways.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-1-(4-methylbenzenesulfonyl)-N-propylpiperidine-4-carboxamide would depend on its specific application. Generally, the sulfonyl group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The cyanomethyl group may also play a role in binding interactions or metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(cyanomethyl)-1-(4-methylbenzenesulfonyl)-N-ethylpiperidine-4-carboxamide: Similar structure but with an ethyl group instead of a propyl group.
N-(cyanomethyl)-1-(4-methylbenzenesulfonyl)-N-butylpiperidine-4-carboxamide: Similar structure but with a butyl group instead of a propyl group.
N-(cyanomethyl)-1-(4-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
N-(cyanomethyl)-1-(4-methylbenzenesulfonyl)-N-propylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyanomethyl group, in particular, may enhance its binding affinity and specificity for certain biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-1-(4-methylphenyl)sulfonyl-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-3-11-20(14-10-19)18(22)16-8-12-21(13-9-16)25(23,24)17-6-4-15(2)5-7-17/h4-7,16H,3,8-9,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVUCXFKIXVQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B2956396.png)
![(1-methyl-5-{[4-(4-nitrophenyl)piperazino]methyl}-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2956397.png)
![2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2956400.png)
![4-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2956402.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2956404.png)




![[(Furan-2-yl)methyl][(naphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B2956413.png)

![N-[1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-2-chloropropanamide](/img/structure/B2956416.png)
